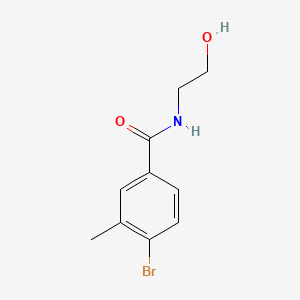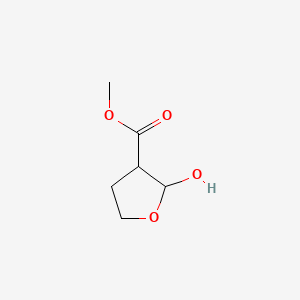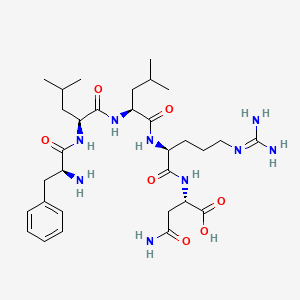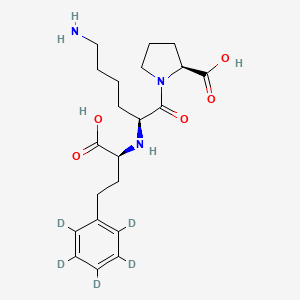
(S)-Sibutramine hydrochloride
Übersicht
Beschreibung
(S)-Sibutramine hydrochloride is a pharmacologically active compound primarily used as an appetite suppressant in the treatment of obesity. It is the hydrochloride salt of (S)-Sibutramine, which is a chiral molecule. The compound functions by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby increasing their levels in the brain and promoting a feeling of satiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Sibutramine hydrochloride typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the reaction of 1-(4-chlorophenyl)-N,N-dimethyl-2-propyn-1-amine with an appropriate chiral catalyst to form the chiral intermediate.
Hydrogenation: The intermediate is then subjected to hydrogenation in the presence of a palladium catalyst to yield (S)-Sibutramine.
Formation of Hydrochloride Salt: Finally, (S)-Sibutramine is treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Sibutramine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Oxidized derivatives of (S)-Sibutramine.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-Sibutramine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of chiral synthesis and asymmetric catalysis.
Biology: Investigated for its effects on neurotransmitter levels and its potential use in treating neurological disorders.
Medicine: Primarily used in the treatment of obesity and related metabolic disorders.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
(S)-Sibutramine hydrochloride exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their activity and promoting a feeling of fullness. The compound primarily targets the serotonin and norepinephrine transporters, leading to reduced appetite and increased energy expenditure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoxetine: Another serotonin reuptake inhibitor used in the treatment of depression and obesity.
Phentermine: A stimulant similar to an amphetamine, used as an appetite suppressant.
Orlistat: A lipase inhibitor that reduces the absorption of dietary fats.
Uniqueness
(S)-Sibutramine hydrochloride is unique in its dual action on both serotonin and norepinephrine reuptake inhibition, which distinguishes it from other appetite suppressants that typically target only one neurotransmitter system. This dual action contributes to its effectiveness in promoting weight loss and managing obesity.
Eigenschaften
IUPAC Name |
(1S)-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;/h6-9,13,16H,5,10-12H2,1-4H3;1H/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAOJIWUVCMBAZ-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153341-23-2 | |
| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153341-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sibutramine hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153341232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SIBUTRAMINE HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/439WN38XQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is significant about the chiral resolution of Sibutramine hydrochloride?
A1: Sibutramine hydrochloride, a drug used to suppress appetite, exists as a mixture of two enantiomers - (R)-Sibutramine and (S)-Sibutramine. [] These enantiomers, while structurally similar, can exhibit different biological activities. The research highlights a method for effectively separating these enantiomers, which is crucial for studying and potentially harnessing the specific therapeutic effects of each individual enantiomer. [] This is particularly important as one enantiomer may possess a more favorable safety and efficacy profile compared to the racemic mixture.
Q2: What resolving agent was used in the study and why is this significant?
A2: The researchers employed (D)-(+)-dibenzoyltartaric acid as the resolving agent in ethyl acetate to separate the enantiomers. [] Resolving agents are crucial for chiral resolution as they selectively react with each enantiomer to form diastereomeric salts. These salts, unlike the original enantiomers, have distinct physical properties, making separation possible through methods like crystallization. The selection of (D)-(+)-dibenzoyltartaric acid and the specific conditions likely played a key role in achieving a high yield and enantiomeric excess, as indicated by the 99% ee for both (R)-(+)-sibutramine hydrochloride and (S)-(-)-sibutramine hydrochloride. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Oxireno[H]isoquinoline](/img/structure/B586327.png)





